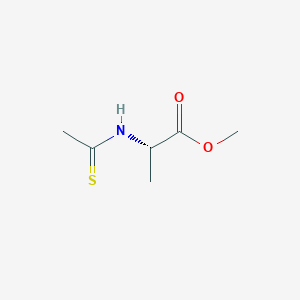
L-Alanine, N-(1-thioxoethyl)-, methyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanine, N-(1-thioxoethyl)-, methyl ester (9CI) is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of L-alanine, an amino acid that is essential for the synthesis of proteins in the human body. This compound has been studied extensively for its potential applications in various fields, including medicine, biochemistry, and biotechnology.
Wirkmechanismus
The mechanism of action of L-Alanine, N-(1-thioxoethyl)-, methyl ester (L-Alanine, N-(1-thioxoethyl)-, methyl ester (9CI)) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which can lead to the inhibition of cell growth and proliferation. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
L-Alanine, N-(1-thioxoethyl)-, methyl ester (L-Alanine, N-(1-thioxoethyl)-, methyl ester (9CI)) has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as to have antimicrobial properties. Additionally, it has been found to be elevated in the blood of patients with certain types of cancer and other diseases, making it a potential biomarker for these conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using L-Alanine, N-(1-thioxoethyl)-, methyl ester (L-Alanine, N-(1-thioxoethyl)-, methyl ester (9CI)) in lab experiments include its potential therapeutic applications, as well as its antimicrobial properties. Additionally, it has been shown to be a potential biomarker for certain diseases, which could be useful in diagnostic testing. However, the limitations of using this compound in lab experiments include its relatively high cost and the lack of a complete understanding of its mechanism of action.
Zukünftige Richtungen
There are a number of potential future directions for research on L-Alanine, N-(1-thioxoethyl)-, methyl ester (L-Alanine, N-(1-thioxoethyl)-, methyl ester (9CI)). One area of interest is the development of new antibiotics based on this compound's antimicrobial properties. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new therapies for cancer and other diseases. Finally, the potential use of L-Alanine, N-(1-thioxoethyl)-, methyl ester (L-Alanine, N-(1-thioxoethyl)-, methyl ester (9CI)) as a biomarker for certain diseases warrants further investigation.
Synthesemethoden
The synthesis method of L-Alanine, N-(1-thioxoethyl)-, methyl ester (L-Alanine, N-(1-thioxoethyl)-, methyl ester (9CI)) involves the reaction of L-alanine with thioacetic acid and methanol in the presence of a catalyst. The reaction results in the formation of the L-Alanine, N-(1-thioxoethyl)-, methyl ester (L-Alanine, N-(1-thioxoethyl)-, methyl ester (9CI)) compound. This synthesis method has been optimized for high yield and purity and has been widely used in the production of this compound for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
L-Alanine, N-(1-thioxoethyl)-, methyl ester (L-Alanine, N-(1-thioxoethyl)-, methyl ester (9CI)) has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been investigated for its potential use as a biomarker for certain diseases, as it has been found to be elevated in the blood of patients with certain types of cancer and other diseases.
Eigenschaften
CAS-Nummer |
116287-43-5 |
|---|---|
Produktname |
L-Alanine, N-(1-thioxoethyl)-, methyl ester (9CI) |
Molekularformel |
C6H11NO2S |
Molekulargewicht |
161.22 g/mol |
IUPAC-Name |
methyl (2S)-2-(ethanethioylamino)propanoate |
InChI |
InChI=1S/C6H11NO2S/c1-4(6(8)9-3)7-5(2)10/h4H,1-3H3,(H,7,10)/t4-/m0/s1 |
InChI-Schlüssel |
TUTJNEWABHIOJP-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@@H](C(=O)OC)NC(=S)C |
SMILES |
CC(C(=O)OC)NC(=S)C |
Kanonische SMILES |
CC(C(=O)OC)NC(=S)C |
Synonyme |
L-Alanine, N-(1-thioxoethyl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



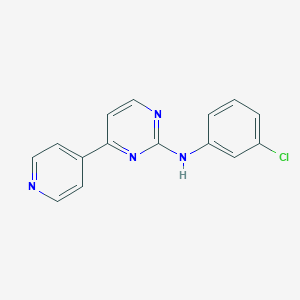
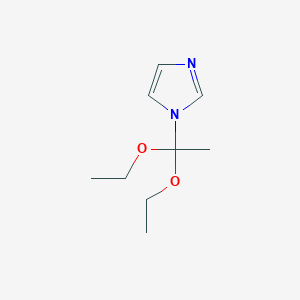
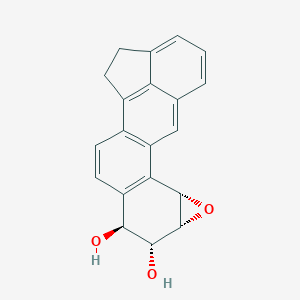
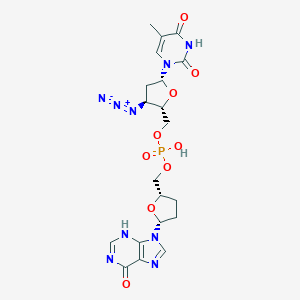
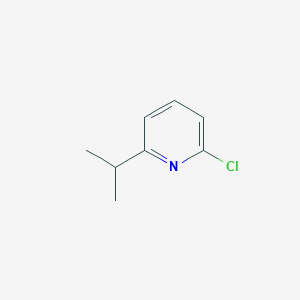

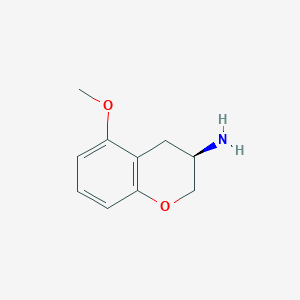
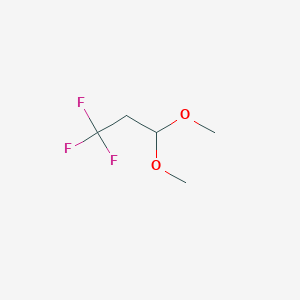
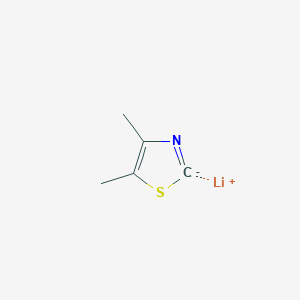
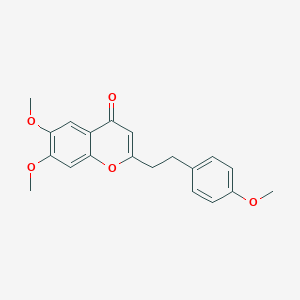
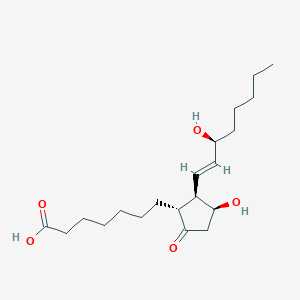
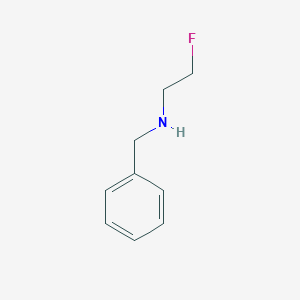

![Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester](/img/structure/B38994.png)